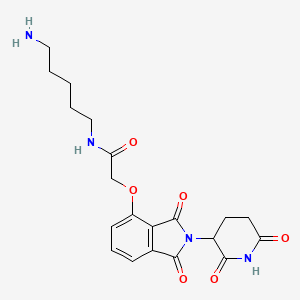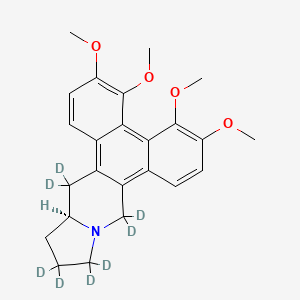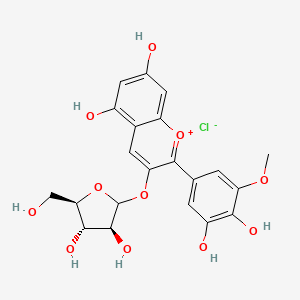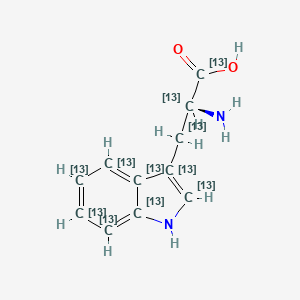
Tentotoxin, Alternaria alternata
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tentoxin is a natural cyclic tetrapeptide produced by the phytopathogenic fungus Alternaria alternata . It is known for selectively inducing chlorosis in several germinating seedling plants, making it a potential natural herbicide . Tentoxin was first isolated and characterized by George Templeton and colleagues in 1967 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tentoxin can be synthesized using a combination of lytic enzymes from Helix pomatia and Trichoderma harzianum with the commercial preparation “novozym” to prepare protoplasts from Alternaria alternata . Optimal incubation conditions convert mycelial cells into protoplasts, which can then produce tentoxin .
Industrial Production Methods
Industrial production of tentoxin involves submerged as well as surface-grown mycelia. Protoplasts from submerged mycelia are particularly active in producing tentoxin . The biosynthetic activity of protoplasts from surface-grown mycelium is about 40% that of intact mycelia .
Chemical Reactions Analysis
Types of Reactions
Tentoxin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a lactam, which means it can participate in reactions typical of cyclic amides .
Common Reagents and Conditions
Common reagents used in reactions involving tentoxin include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. Specific conditions depend on the desired reaction and product .
Major Products Formed
The major products formed from reactions involving tentoxin include various oxidized and reduced derivatives, depending on the reagents and conditions used .
Scientific Research Applications
Tentoxin has several scientific research applications:
Mechanism of Action
Tentoxin exerts its effects by selectively inducing chlorosis in germinating seedling plants . It interferes with the normal functioning of chloroplasts, leading to a loss of chlorophyll and subsequent yellowing of the leaves . The molecular targets and pathways involved include enzymes and proteins essential for chloroplast function .
Comparison with Similar Compounds
Similar Compounds
Alternariol: Another mycotoxin produced by Alternaria alternata, known for its toxic effects on plants and animals.
Tenuazonic Acid: A mycotoxin with similar phytotoxic properties, also produced by Alternaria alternata.
Alternariol Monomethyl Ether: A derivative of alternariol with similar toxic effects.
Uniqueness
Tentoxin is unique in its specific action of inducing chlorosis in seedling plants, making it a valuable tool for studying plant physiology and a potential natural herbicide .
Properties
CAS No. |
65452-16-6 |
|---|---|
Molecular Formula |
C22H30N4O4 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(3S,6S,12E)-12-benzylidene-1,6,7-trimethyl-3-(2-methylpropyl)-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C22H30N4O4/c1-14(2)11-17-22(30)26(5)18(12-16-9-7-6-8-10-16)21(29)23-13-19(27)25(4)15(3)20(28)24-17/h6-10,12,14-15,17H,11,13H2,1-5H3,(H,23,29)(H,24,28)/b18-12+/t15-,17-/m0/s1 |
InChI Key |
SIIRBDOFKDACOK-YQMBXKBSSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N(/C(=C/C2=CC=CC=C2)/C(=O)NCC(=O)N1C)C)CC(C)C |
Canonical SMILES |
CC1C(=O)NC(C(=O)N(C(=CC2=CC=CC=C2)C(=O)NCC(=O)N1C)C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine](/img/structure/B12424187.png)

![(3R)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12424202.png)





